molecular formula C13H11FOS B6373731 2-Fluoro-5-(2-methylthiophenyl)phenol, 95% CAS No. 1261918-16-4

2-Fluoro-5-(2-methylthiophenyl)phenol, 95%

Cat. No.: B6373731
CAS No.: 1261918-16-4
M. Wt: 234.29 g/mol
InChI Key: LWTMYMUTMOWRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(2-methylthiophenyl)phenol, 95% (2-F5MTP) is a highly purified, high-purity, fluorinated phenol derivative that has been used in various scientific research applications, including in laboratory experiments, for its biochemical and physiological effects. It is a synthetic compound that is known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Scientific Research Applications

2-Fluoro-5-(2-methylthiophenyl)phenol, 95% has been used in a variety of scientific research applications, including as a probe for the study of cytochrome P450 enzymes, as a substrate for the study of drug metabolism, as a substrate for the study of protein-protein interactions, and as an inhibitor of enzyme activity. It has also been used in the study of the structure and function of cell membranes, as well as in the study of the effects of drugs on the nervous system.

Mechanism of Action

2-Fluoro-5-(2-methylthiophenyl)phenol, 95% has been shown to act as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other xenobiotics. It has also been found to act as an inhibitor of protein-protein interactions, which can affect the structure and function of cell membranes. Additionally, it has been found to act as an inhibitor of enzyme activity, which can affect the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
2-Fluoro-5-(2-methylthiophenyl)phenol, 95% has been found to have anti-inflammatory, anti-cancer, and anti-viral effects. It has been shown to inhibit the growth of tumor cells, to reduce inflammation, and to inhibit the replication of viruses. Additionally, it has been found to have an effect on the nervous system, as it has been shown to reduce anxiety and to improve cognitive performance.

Advantages and Limitations for Lab Experiments

The major advantage of using 2-Fluoro-5-(2-methylthiophenyl)phenol, 95% in laboratory experiments is its high purity, which allows for more accurate results. Additionally, its low cost and availability make it an attractive option for researchers. However, there are some limitations to using 2-Fluoro-5-(2-methylthiophenyl)phenol, 95% in laboratory experiments, such as its low solubility in water and its potential to cause skin irritation.

Future Directions

There are a number of potential future directions for 2-Fluoro-5-(2-methylthiophenyl)phenol, 95% research. These include further investigation into its anti-inflammatory, anti-cancer, and anti-viral effects, as well as its effects on the nervous system. Additionally, further research into its ability to inhibit cytochrome P450 enzymes, protein-protein interactions, and enzyme activity could lead to new therapeutic applications. Finally, further investigation into its solubility, toxicity, and potential for skin irritation could lead to improved safety protocols for laboratory experiments.

Synthesis Methods

2-Fluoro-5-(2-methylthiophenyl)phenol, 95% is synthesized from 2-fluoro-5-methylthiophenol (2-F5MT) and phenol, via a Friedel-Crafts alkylation reaction. In this reaction, an alkyl halide is reacted with an aromatic compound in the presence of a Lewis acid. The resulting alkylated product is then purified by column chromatography. The overall yield of the reaction is typically around 95%.

Properties

IUPAC Name

2-fluoro-5-(2-methylsulfanylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c1-16-13-5-3-2-4-10(13)9-6-7-11(14)12(15)8-9/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTMYMUTMOWRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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